Morin (3,5,7,2',4'-pentahydroxyflavone) is a natural flavonoid, specifically a flavonol, commonly found in various plants, notably those belonging to the Moraceae family. [] It is primarily isolated from the bark of mulberry, orange, and other fruit trees. [] Traditional Chinese medicine utilizes the twigs of Morus alba L., a species rich in morin, for treating conditions associated with hyperuricemia, such as gout. [] Morin exhibits strong ultraviolet light absorption due to its polyphenolic structure. []
The synthesis of morin can be accomplished through several methods. A notable approach is a multigram, chromatography-free synthesis that involves a five-step process yielding significant quantities (up to 40 g). This method emphasizes cost-effectiveness and simplicity, making it suitable for large-scale production .
Another method involves a two-step process where substituted aryl thioureas are formed and subsequently reacted with morin derivatives in ethanol with glacial acetic acid as a catalyst .
Morin has a complex molecular structure characterized by:
The structural formula can be represented as:
Morin participates in various chemical reactions due to its reactive hydroxyl groups. Key reactions include:
The mechanism of action of morin involves several pathways:
Studies indicate that morin's antioxidant capacity is significantly higher than many synthetic antioxidants, making it an attractive candidate for therapeutic applications.
Morin displays several important physical and chemical properties:
Morin has diverse applications across several fields:
Morin (3,5,7,2′,4′-pentahydroxyflavone) exerts potent antioxidant effects through direct free radical neutralization and indirect enhancement of endogenous defense systems. Its five hydroxyl groups, particularly at the 2′ and 4′ positions of the B-ring, donate hydrogen atoms to stabilize reactive oxygen species (ROS), including superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and lipid peroxyl radicals. In vitro studies demonstrate that morin scavenges ABTS•⁺ radicals with 87% efficiency at 100 μM and exhibits significant superoxide dismutase (SOD)-like activity, reducing oxidative stress markers by >50% in V79-4 fibroblasts exposed to H₂O₂ [1] [7].
The compound’s indirect antioxidant action involves activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In Chinese hamster lung fibroblasts, morin (50 μM) upregulated heme oxygenase-1 (HO-1) expression by 3.2-fold via dissociation of Nrf2 from its cytoplasmic inhibitor Keap1. This was accompanied by increased phosphorylation of Nrf2 and subsequent translocation to the nucleus, enhancing the transcription of antioxidant response element (ARE)-driven genes [7]. Mitochondrial protection is another key mechanism: Morin (25 mg/kg) reduced ROS generation by 65% in diabetic rat brains and prevented cardiolipin peroxidation, thereby inhibiting cytochrome c release and mitochondrial permeability transition pore opening [6].
Table 1: Antioxidant Mechanisms of Morin
Mechanism | Experimental Model | Key Findings |
---|---|---|
Free radical scavenging | ABTS•⁺ assay | IC₅₀ = 12.8 μM; 87% scavenging at 100 μM |
SOD-like activity | Xanthine oxidase system | 2.8-fold increase in SOD activity at 50 μM vs. control |
Nrf2/HO-1 activation | V79-4 fibroblasts | 3.2-fold HO-1 upregulation; 60% reduction in ROS |
Mitochondrial protection | Diabetic rat brain | 65% decrease in mitochondrial ROS; 40% inhibition of cardiolipin peroxidation |
Morin’s anti-inflammatory activity primarily involves suppression of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling. In lipopolysaccharide (LPS)-stimulated microglia, morin (100 μM) inhibited phosphorylation of IκBα by 75% and reduced nuclear translocation of NF-κB p65 subunit by 60%, leading to decreased TNF-α, IL-1β, and IL-6 production [1] [5]. Molecular docking simulations confirm that morin binds extracellular signal-regulated kinase (ERK) with high affinity (–8.0 kcal/mol), blocking its phosphorylation and downstream pro-inflammatory mediator release [5].
In allergic asthma models, morin (50 mg/kg) attenuated airway inflammation by suppressing Th2 cytokine networks: IL-4 decreased by 52%, IL-5 by 48%, and IL-13 by 57% in bronchoalveolar lavage fluid. This was associated with reduced eotaxin-1 and monocyte chemoattractant protein-1 (MCP-1) expression, inhibiting eosinophil infiltration [1] [4]. Additionally, morin downregulated NLRP3 inflammasome activation in mastitis models, reducing caspase-1 activity by 70% and IL-18 secretion by 65% [1].
Morin suppresses tumor progression through multi-target inhibition of oncogenic pathways:
Table 2: Anticancer Mechanisms of Morin in Experimental Models
Cancer Type | Molecular Targets | Cellular Outcomes | Study Type |
---|---|---|---|
Breast | Akt/β-catenin/MMP-9 | 70% invasion reduction; G2/M arrest | In vitro |
Ovarian | STAT3/Mcl-1 | 3.5-fold cisplatin sensitization; apoptosis | In vitro |
Colorectal | STAT3/telomerase | 68% tumor sphere inhibition; chemosensitization | In vitro/ex vivo |
Morin demonstrates neuroprotection by modulating glial activation and protein aggregation pathways. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s disease (PD) model, dietary morin (0.1% w/w) prevented dopaminergic neuron loss in the substantia nigra by 90% and reduced striatal tyrosine hydroxylase depletion by 85%. This correlated with improved motor function: morin-treated mice remained on rotarod 2.7-fold longer than MPTP controls [5].
The flavonoid inhibited microglial and astrocyte activation in vivo, reducing Iba-1⁺ and GFAP⁺ cell density by 60% and 55%, respectively. In vitro, morin (100 μM) suppressed MPP⁺-induced reactive astrocytes by blocking ERK-mediated GFAP overexpression and IL-6 release [5]. For Alzheimer’s disease (AD) pathology, morin destabilized β-amyloid (Aβ42) protofibrils in molecular dynamics simulations by forming hydrogen bonds with lysine residues, preventing fibril elongation [6].
Table 3: Neuroprotective Effects of Morin in Neurodegenerative Models
Disease Model | Intervention | Key Outcomes |
---|---|---|
MPTP-induced PD | 0.1% dietary morin | 90% neuron protection; 60% microglia reduction; motor improvement |
Aβ aggregation (AD) | 50 μM morin | 80% protofibril destabilization; inhibition of β-sheet formation |
Cerebral ischemia | 30 mg/kg i.p. | 40% infarct volume reduction; 2.2-fold SOD increase |
Morin ameliorates metabolic dysregulation through organ-specific pathways:
Table 4: Metabolic Effects of Morin in Experimental Models
Metabolic Disorder | Target Pathway | In Vivo Outcome |
---|---|---|
Hyperglycemia | IRS-1/AMPK activation | 50% fasting glucose reduction; 2.1-fold insulin sensitization |
Renal fibrosis | TGF-β/α-SMA inhibition | 70% ECM reduction; improved creatinine clearance |
Hypertension | ACE/endothelin-1 blockade | 25% blood pressure reduction; 40% eNOS upregulation |
Compounds Mentioned: Morin; Cisplatin; 5-Fluorouracil; MST-312; Hydrogen peroxide (H₂O₂); Lipopolysaccharide (LPS); 1-Methyl-4-phenylpyridinium (MPP⁺); Aβ42; Deoxycorticosterone acetate (DOCA); Adenine
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7